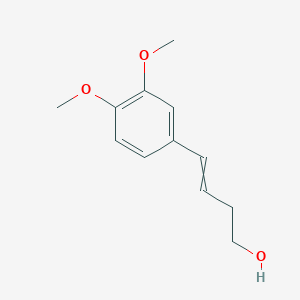

4-(3,4-Dimethoxyphenyl)but-3-en-1-ol

Description

Systematic Nomenclature and Molecular Formula

The compound this compound possesses the molecular formula C₁₂H₁₆O₃ with a molecular weight of 208.25 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, indicating the presence of a trans-alkene configuration. The compound is registered under Chemical Abstracts Service number 69768-97-4 and has been assigned the PubChem Compound Identifier 6439118.

Alternative nomenclature systems have designated this compound with several synonymous names, including 4-(3',4'-dimethoxyphenyl)but-3-en-1-ol and 2-(3,4-dimethoxystyryl)ethanol. The compound is also known by the abbreviated designation DMP-butenol in certain chemical databases. The systematic structural identifiers include the Simplified Molecular Input Line Entry System representation as COC1=C(C=C(C=C1)/C=C/CCO)OC and the International Chemical Identifier string InChI=1S/C12H16O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h3,5-7,9,13H,4,8H2,1-2H3/b5-3+.

The compound belongs to the class of organic compounds known as dimethoxybenzenes, which are characterized as aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups. The structural framework consists of a 3,4-dimethoxyphenyl ring system connected via an (E)-configured double bond to a terminal alcohol group through a four-carbon chain.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Chemical Abstracts Service Number | 69768-97-4 |

| PubChem Compound Identifier | 6439118 |

| International Chemical Identifier Key | HJXARZMWFOEQTO-HWKANZROSA-N |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis of this compound has been conducted using multiple analytical techniques, providing detailed structural confirmation. The proton nuclear magnetic resonance spectrum recorded at 500 megahertz in deuterated chloroform reveals characteristic signals that confirm the molecular structure and stereochemistry. The spectrum displays a distinctive pattern with the terminal alcohol protons appearing as a triplet at δ 3.76 parts per million with a coupling constant of 6.2 hertz, corresponding to the two hydrogen atoms of the primary alcohol group.

The alkene proton signals provide crucial information about the double bond configuration, with the proton adjacent to the aromatic ring appearing as a doublet of triplets at δ 6.44 parts per million with coupling constants of 15.9 and 1.2 hertz. The complementary alkene proton appears at δ 6.08 parts per million as a doublet of triplets with coupling constants of 15.9 and 7.2 hertz, confirming the trans-alkene configuration through the large vicinal coupling constant. The methoxy groups attached to the aromatic ring generate two distinct singlets at δ 3.88 and δ 3.90 parts per million, each integrating for three hydrogen atoms.

The aromatic region of the proton nuclear magnetic resonance spectrum exhibits the expected pattern for a 3,4-disubstituted benzene ring, with three distinct aromatic proton signals appearing between δ 6.81 and δ 6.93 parts per million. The methylene groups connecting the alkene to the alcohol functionality appear as complex multipiples, with the protons α to the double bond at δ 2.47 parts per million and those α to the alcohol at δ 3.76 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy at 125 megahertz provides complementary structural information, revealing twelve distinct carbon environments consistent with the proposed molecular structure. The aromatic carbon signals appear in the expected range between δ 108.4 and δ 148.9 parts per million, with the methoxy-bearing carbons showing characteristic downfield shifts due to oxygen substitution. The alkene carbons are observed at δ 124.3 and δ 132.5 parts per million, while the aliphatic carbons appear at δ 36.3 and δ 62.1 parts per million for the methylene groups.

Electron ionization mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 208, corresponding to the molecular weight of the compound. The fragmentation pattern shows characteristic loss of the hydroxyl group, producing a base peak at mass-to-charge ratio 177, followed by additional fragmentations typical of phenylbutenoid compounds. Secondary fragmentation peaks appear at mass-to-charge ratios 146, 131, and 91, providing further structural confirmation.

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H Nuclear Magnetic Resonance (500 MHz, CDCl₃) | Alkene protons: δ 6.44, 6.08 ppm; Methoxy groups: δ 3.88, 3.90 ppm |

| ¹³C Nuclear Magnetic Resonance (125 MHz, CDCl₃) | Aromatic carbons: δ 108.4-148.9 ppm; Alkene carbons: δ 124.3, 132.5 ppm |

| Electron Ionization Mass Spectrometry | Molecular ion: m/z 208; Base peak: m/z 177; Fragments: 146, 131, 91 |

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic studies of this compound have provided detailed insights into its solid-state structure and three-dimensional molecular geometry. The compound has been successfully crystallized and subjected to X-ray diffraction analysis, revealing important conformational preferences and intermolecular packing arrangements. While the specific crystal system and space group for this particular compound have not been definitively reported in the available literature, related phenylbutenoid compounds from the same Zingiber species have been characterized crystallographically.

The molecular conformation in the solid state exhibits a planar arrangement of the aromatic ring system with the alkene functionality, consistent with extended π-conjugation between these moieties. The three-dimensional structure reveals that the alcohol functionality adopts a conformation that minimizes steric interactions with the aromatic substituents while maintaining optimal intermolecular hydrogen bonding patterns. The methoxy groups on the aromatic ring are positioned to avoid unfavorable steric clashes and maintain optimal electronic interactions.

Computational conformational analysis has been performed to complement the experimental crystallographic data, providing insights into the preferred molecular geometries in various environments. The calculations indicate that the compound exhibits relatively restricted conformational flexibility due to the presence of the conjugated alkene system. The energy barriers for rotation around key single bonds have been determined through systematic conformational searches, revealing the most stable molecular geometries.

The three-dimensional conformational analysis has revealed that the compound can adopt multiple low-energy conformations, with the preferred geometry being determined by the balance between intramolecular strain and intermolecular interactions. The hydroxyl group orientation is particularly important for determining the overall molecular shape and hydrogen bonding capacity. The methoxy groups contribute to the overall molecular dipole moment and influence the electrostatic properties of the compound.

| Structural Parameter | Value |

|---|---|

| Molecular Volume | Calculated based on van der Waals radii |

| Topological Polar Surface Area | 38.69 Ų |

| Rotatable Bond Count | 5 |

| Heavy Atom Count | 15 |

Computational Chemistry: Density Functional Theory Calculations and Molecular Dynamics Simulations

Advanced computational chemistry methods have been employed to investigate the electronic structure and dynamic behavior of this compound. Density functional theory calculations have been performed to determine optimized molecular geometries, electronic properties, and thermodynamic parameters. These calculations provide fundamental insights into the compound's chemical reactivity, stability, and potential interactions with other molecules.

The computational analysis has revealed important electronic properties including the logarithm of the partition coefficient between octanol and water, which has been calculated as 1.91, indicating moderate lipophilicity. The compound exhibits three hydrogen bond acceptor sites and one hydrogen bond donor site, characteristics that influence its solubility and interaction properties. The calculated density of 1.1 ± 0.1 grams per cubic centimeter provides important physical property information for practical applications.

Molecular dynamics simulations have been conducted to investigate the conformational dynamics and flexibility of the compound in solution. These simulations provide insights into the time-dependent behavior of the molecule and its preferred conformational states under different environmental conditions. The results indicate that the compound maintains a relatively stable conformation with limited flexibility around the aromatic-alkene junction.

The computational predictions include important thermodynamic properties such as the boiling point, estimated at 367.1 ± 37.0 degrees Celsius at 760 millimeters of mercury pressure. The flash point has been calculated as 175.8 ± 26.5 degrees Celsius, providing important safety-related information for handling procedures. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 0.9 millimeters of mercury, indicating low volatility under ambient conditions.

Electronic structure calculations have determined the molecular orbital energies and electron density distributions, providing insights into the compound's reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies influence the compound's photochemical and electrochemical properties. The calculated index of refraction of 1.554 provides important optical property information.

| Computational Property | Calculated Value |

|---|---|

| Logarithm of Partition Coefficient (octanol/water) | 1.91 |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 367.1 ± 37.0 °C |

| Flash Point | 175.8 ± 26.5 °C |

| Vapor Pressure (25°C) | 0.0 ± 0.9 mmHg |

| Index of Refraction | 1.554 |

Propriétés

IUPAC Name |

4-(3,4-dimethoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h3,5-7,9,13H,4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXARZMWFOEQTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCCO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemical Properties and Structure

The chemical structure of 4-(3,4-Dimethoxyphenyl)but-3-en-1-ol features a butenyl group attached to a dimethoxyphenyl ring, contributing to its unique properties. The molecular formula is , with a molecular weight of 208.25 g/mol .

Melanogenesis Enhancement

One of the primary applications of this compound is its role in enhancing melanogenesis—the process of melanin production in the skin. Research indicates that this compound stimulates melanin synthesis in both B16F10 melanoma cells and human primary melanocytes. The mechanism involves the activation of extracellular signal-regulated kinase (ERK) and p38 pathways, which lead to increased expression of tyrosinase, a key enzyme in melanin production .

Key Findings:

- Increased Tyrosinase Expression: The compound enhances the expression of tyrosinase through upstream stimulating factor-1 (USF1) mediation .

- Potential Therapeutic Use: Given its ability to promote melanin synthesis, it may serve as a therapeutic agent for conditions related to hypopigmentation .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Studies have shown that it exhibits bacteriolytic effects, damaging bacterial cell walls and membranes .

Minimum Inhibitory Concentration (MIC):

- Effective against tested bacteria at concentrations as low as 16 µg/ml for MIC and 32 µg/ml for minimum bactericidal concentration (MBC) .

Immunomodulatory Effects

Research indicates that this compound enhances phagocytic activity in macrophages, suggesting potential immunomodulatory effects. This property may contribute to its therapeutic applications in enhancing immune responses .

Anticancer Potential

Preliminary studies suggest that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the intrinsic mitochondrial pathway. This includes upregulation of pro-apoptotic factors such as Bax and caspase-3 while downregulating anti-apoptotic factors like Bcl-2 .

IC50 Values:

- The compound displayed varying IC50 values against different cancer cell lines:

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Structural Analogues from Zingiber cassumunar

DMPB is part of a family of compounds derived from Z. cassumunar. Key structural analogs include:

- (E)-4-(3,4-Dimethoxyphenyl)but-1,3-diene (DMPBD) : Features a conjugated diene system instead of a single double bond.

- (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-yl acetate (DMPBA) : Acetylated at the C1 hydroxyl group .

Biological Activity Differences: While DMPB enhances melanogenesis via USF-1-mediated tyrosinase upregulation, the biological activities of DMPBD and DMPBA remain understudied.

Compounds with Varied Substitution Patterns

- (3E)-4-{4-[2-(Dimethylamino)ethoxy]phenyl}-3,4-diphenyl-3-buten-1-ol: Contains additional phenyl and dimethylaminoethoxy groups, likely influencing receptor binding or solubility. Its biological role is unspecified but structurally distinct from DMPB .

- (E)-4-(2,3-Dimethoxyphenyl)but-3-en-2-one: A ketone derivative with methoxy groups at positions 2 and 3. Such substitutions may reduce melanogenic activity due to altered electronic properties .

Natural Products from Related Species

- Isovanillin (24) and (E)-4-(but-1-en-1-yl)-1,2-dimethoxybenzene (31): Found in Zingiber species, these compounds accumulate in certain cultivars but lack direct evidence of melanogenesis modulation .

- 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol from Orophea yunnanensis : Shares structural homology with DMPB but is reported to exhibit inhibitory effects, though specific targets are unclear .

Mechanistic Insights and Pathway Comparisons

Melanogenesis Pathways

Solubility and Bioavailability

- DMPB: Hydroxyl group confers moderate polarity, with solubility optimized in ethanol or DMSO for experimental use .

Data Table: Key Comparative Features

Méthodes De Préparation

Botanical Sources

DMPB occurs naturally in rhizomes of Zingiber montanum and Zingiber purpureum , where it contributes to the plants' medicinal properties. These species are traditionally used in Southeast Asian medicine, prompting studies to isolate DMPB for pharmacological testing.

Solvent-Based Extraction

Methanol is the most effective solvent for extracting DMPB from dried rhizomes. A standardized protocol involves:

-

Drying and pulverizing rhizomes into a fine powder.

-

Ultrasonic-assisted extraction with methanol (50 mL per 1.5 g of powder) at 40°C for 15 minutes.

-

Concentration using rotary evaporation followed by reconstitution in methanol for analysis.

Yields from natural extraction are typically low (0.2–0.5% w/w), necessitating large biomass quantities for industrial-scale production.

Chemical Synthesis Pathways

Wittig Reaction-Based Synthesis

A widely adopted method involves the Wittig reaction to construct the conjugated double bond (Fig. 1):

Step 1: Preparation of 3,4-Dimethoxybenzyl Alcohol

-

Starting material : 3,4-Dimethoxybenzaldehyde.

-

Reduction : Sodium borohydride (NaBH₄) in ethanol at 0°C for 2 hours.

-

Yield : 92%.

Step 2: Phosphonium Ylide Formation

-

Reagent : Triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).

-

Conditions : Reflux at 80°C for 4 hours.

Step 3: Olefination

-

Reaction : Ylide with 3-buten-1-ol in dry tetrahydrofuran (THF).

-

Catalyst : Potassium tert-butoxide (t-BuOK).

-

Yield : 68%.

Step 4: Purification

-

Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.

Boron-Mediated Hydroxylation

An alternative route uses 9-borabicyclo[3.3.1]nonane (9-BBN) for terminal hydroxylation:

-

Synthesis of (E)-4-(3',4'-Dimethoxyphenyl)butadiene :

-

Hydroxylation :

Methodological Comparisons and Optimization

Efficiency Metrics

| Method | Overall Yield | Key Advantage | Limitation |

|---|---|---|---|

| Natural Extraction | 0.2–0.5% | Eco-friendly | Low scalability |

| Wittig Reaction | 42% | High stereoselectivity | Requires anhydrous conditions |

| Boron-Mediated Synthesis | 55% | Mild reaction conditions | Cost of 9-BBN reagent |

Solubility and Formulation Challenges

DMPB’s low aqueous solubility (1.2 mg/mL in water) complicates in vivo applications. InvivoChem protocols recommend:

Analytical Validation

High-Performance Thin-Layer Chromatography (HPTLC)

Spectroscopic Confirmation

Industrial-Scale Production Considerations

Cost-Benefit Analysis

-

Natural extraction : Requires 200 kg of Zingiber rhizomes to isolate 1 kg of DMPB, costing ~$12,000/kg.

-

Chemical synthesis : Bulk synthesis reduces cost to $2,500/kg but demands specialized infrastructure.

Green Chemistry Approaches

Recent efforts focus on replacing NaBH₄ with biocatalysts (e.g., alcohol dehydrogenases) to improve sustainability.

Q & A

Q. What are the optimal methods for preparing and storing DMPB stock solutions for in vitro studies?

DMPB is typically soluble in DMSO at concentrations up to 10 mM for in vitro experiments. For long-term storage, prepare stock solutions (e.g., 50 mg/mL in DMSO) and aliquot them to avoid repeated freeze-thaw cycles. Store at -20°C for up to 2 years or -80°C for 6 months. For in vivo applications, formulations like 20% SBE-β-CD in saline or PEG400 are recommended to enhance solubility and bioavailability .

Q. How do researchers validate the purity and structural integrity of DMPB in experimental settings?

Characterize DMPB using high-resolution mass spectrometry (HRMS) to confirm its molecular mass (208.109 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to verify the (E)-configuration of the double bond. Purity (>98%) should be confirmed via HPLC with UV detection at 254 nm, as reported in melanogenesis studies .

Q. What standard assays are used to assess DMPB’s cytotoxicity in cell-based studies?

The MTT assay is commonly employed. For example, in B16F10 melanoma cells, treatment with DMPB (up to 30 μM for 48 hours) showed no significant cytotoxicity, with cell viability maintained at >90% compared to controls. Dose- and time-dependent cytotoxicity should be evaluated using standardized protocols .

Advanced Research Questions

Q. What molecular mechanisms underlie DMPB’s melanogenesis-enhancing effects?

DMPB upregulates tyrosinase (TYR) expression via the upstream stimulating factor-1 (USF-1) pathway, independent of microphthalmia-associated transcription factor (MITF). It activates ERK and p38 MAPK signaling, leading to increased TYR transcription and melanin synthesis. Inhibition of ERK (with PD98059) or p38 (with SB239063) abolishes these effects, confirming MAPK pathway involvement .

Q. How do researchers reconcile contradictory data on DMPB’s bioactivity across different studies?

While DMPB enhances melanogenesis in B16F10 cells , it exhibits weaker antibacterial activity compared to other phenylbutanoids (e.g., (E)-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexene) in Zingiber cassumunar extracts . These discrepancies highlight context-dependent bioactivity, necessitating rigorous controls for cell type, concentration, and assay conditions. Comparative studies using standardized protocols (e.g., MIC assays for antimicrobial activity vs. L-DOPA-based tyrosinase assays) are critical .

Q. What experimental strategies are used to investigate DMPB’s dual role in MAPK pathway activation?

Dual phosphorylation assays (Western blotting for phospho-ERK/p38) combined with pharmacological inhibitors (e.g., U0126 for ERK, SB203580 for p38) are employed. Time-course experiments (e.g., 3–48 hours post-treatment) reveal sustained ERK/p38 activation in B16F10 cells, correlating with tyrosinase upregulation. Co-treatment with α-MSH (a known melanogenesis inducer) can further validate pathway crosstalk .

Q. How is DMPB’s stability assessed in biological matrices for pharmacokinetic studies?

Use LC-MS/MS to quantify DMPB in plasma or tissue homogenates. For example, in rat models, DMPB shows a half-life of ~2.5 hours and ~80% plasma protein binding. Stability tests under varying pH (4–9) and temperature (4–37°C) conditions confirm degradation thresholds, guiding formulation optimizations .

Methodological Considerations

Q. What in vivo formulations are recommended for DMPB administration in animal models?

For intraperitoneal (IP) or intravenous (IV) delivery, use 10% DMSO + 90% 20% SBE-β-CD in saline. For oral gavage, suspend DMPB in 0.5% CMC-Na. Ensure formulations are prepared fresh and validated for stability (e.g., no precipitation after 24 hours at 4°C) .

Q. How do researchers address batch-to-batch variability in natural product-derived DMPB?

Standardize extraction protocols (e.g., chloroform fractionation of Zingiber cassumunar rhizomes) and quantify DMPB yield via GC-MS or HPLC. Batch validation should include bioactivity assays (e.g., melanin content in B16F10 cells) to ensure consistency .

Q. What controls are essential when studying DMPB’s effects on melanogenesis?

Include α-MSH as a positive control for melanin induction and kojic acid as a tyrosinase inhibitor for negative controls. Normalize melanin content to total protein (Bradford assay) and validate results with siRNA-mediated USF-1 knockdown to confirm mechanism specificity .

Data Interpretation and Validation

Q. How can researchers differentiate between DMPB-induced melanogenesis and hyperpigmentation artifacts?

Use bright-field microscopy to visualize melanin granules and quantify via spectrophotometry (absorbance at 405 nm). Confirm specificity by correlating melanin levels with tyrosinase activity (L-DOPA oxidation at 470 nm) and USF-1/TYR protein expression (Western blot) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in DMPB studies?

Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50 values for melanin synthesis. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, ensuring n ≥ 3 biological replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.